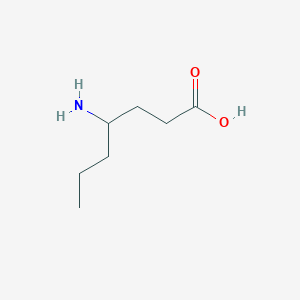
4-Aminoheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminoheptanoic acid, also known as 7-aminoheptanoic acid, is an aliphatic amino acid with the molecular formula C7H15NO2. It is a linear molecule consisting of a seven-carbon chain with an amino group attached to the fourth carbon and a carboxyl group at the terminal carbon. This compound is part of the broader class of amino acids, which are essential building blocks of proteins and play crucial roles in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
4-Aminoheptanoic acid can be synthesized through several methods. One common approach involves the reaction of 1-bromoheptane with potassium phthalimide to form N-phthalimidoheptane, which is then hydrolyzed to yield this compound. Another method involves the reductive amination of 4-oxopentanoic acid using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-nitroheptanoic acid. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
化学反应分析
Types of Reactions
4-Aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine to form amides.
Major Products
Oxidation: Nitroheptanoic acid or nitrosoheptanoic acid.
Reduction: 4-Hydroxyheptanoic acid.
Substitution: N-substituted heptanoamides.
科学研究应用
4-Aminoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a model compound for studying the behavior of amino acids in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antifibrinolytic agent.
Industry: It is used in the production of polymers and other materials with specific functional properties.
作用机制
The mechanism of action of 4-aminoheptanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a competitive inhibitor of enzymes that interact with amino acids. For example, it may inhibit the activity of enzymes involved in the breakdown of fibrin, thereby exerting antifibrinolytic effects. The amino group can form hydrogen bonds with enzyme active sites, while the carboxyl group can participate in ionic interactions.
相似化合物的比较
4-Aminoheptanoic acid can be compared with other similar compounds such as:
6-Aminohexanoic acid:
8-Aminooctanoic acid: It has an eight-carbon chain and similar chemical properties.
5-Aminovaleric acid: It has a five-carbon chain and is used in the synthesis of various chemicals.
Uniqueness
This compound is unique due to its specific chain length and the position of the amino group, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.
属性
IUPAC Name |
4-aminoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-6(8)4-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSZVAMHOHOBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2964443.png)
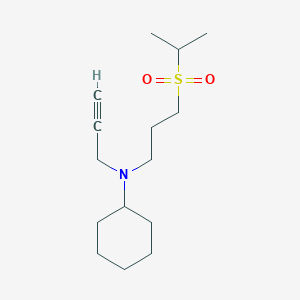
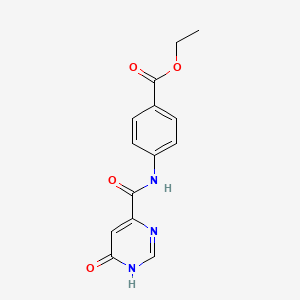
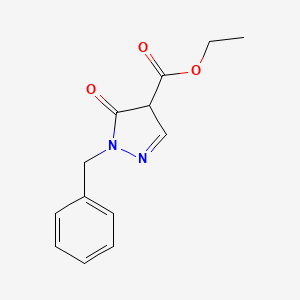
![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)
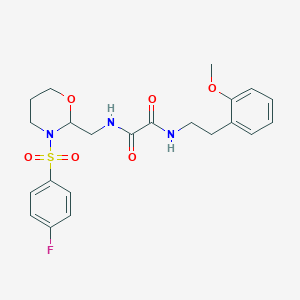
![2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2964449.png)
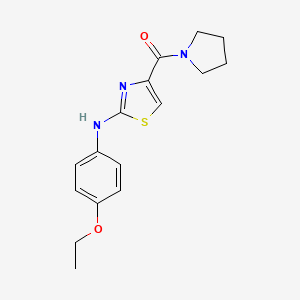

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2964458.png)
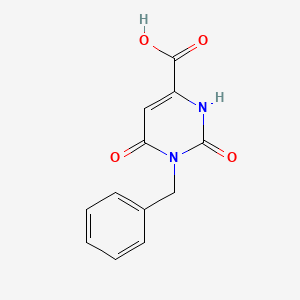
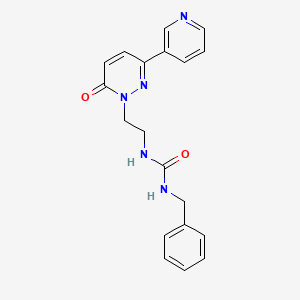
![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)
![Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate](/img/structure/B2964466.png)
